The Biological Significance of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE): An In-depth Technical Guide
The Biological Significance of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a primary oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] Formed both enzymatically by lipoxygenases and non-enzymatically through the action of reactive oxygen species, 13-HpODE is a highly reactive and biologically active lipid hydroperoxide implicated in a myriad of physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the biological significance of 13-HpODE, with a focus on its molecular mechanisms of action, its role in key signaling pathways, and its implications in various disease states, including inflammation, cancer, and atherosclerosis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor for various signaling molecules. Its oxidation leads to the formation of a variety of products, with 13-HpODE being one of the most prominent.[1] The presence of a hydroperoxide group makes 13-HpODE a potent oxidizing agent, capable of initiating further lipid peroxidation and reacting with other biomolecules, thereby modulating cellular function.[3] Its role as a signaling molecule is increasingly recognized, influencing gene expression, cell proliferation, and inflammatory responses.[4][5] This guide delves into the multifaceted biological activities of 13-HpODE, providing a technical foundation for professionals in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₄ | [6] |
| Molecular Weight | 312.4 g/mol | [6] |
| Appearance | Solid | |
| Solubility | Soluble in ethanol, DMF, and DMSO | [7] |
| λmax | 234 nm | [7] |
Biological Activities and Cellular Effects
13-HpODE exerts a wide range of biological effects, primarily driven by its ability to induce oxidative stress and modulate key signaling pathways.
Induction of Oxidative Stress
As a lipid hydroperoxide, 13-HpODE is a key mediator of oxidative stress. It can directly oxidize cellular components and participate in radical chain reactions, leading to widespread cellular damage.[8] This oxidative pressure triggers cellular defense mechanisms, including the upregulation of antioxidant enzymes.[9]
Modulation of Gene Expression
Exposure of cells to 13-HpODE leads to significant alterations in gene expression profiles. Studies using intestinal epithelial Caco-2 cells have demonstrated that treatment with 100 µM 13-HpODE for 24 hours results in the differential expression of thousands of genes.[4]
| Cell Line | Treatment | Number of DEGs | Upregulated Genes | Downregulated Genes | Reference |
| Differentiated Caco-2 | 100 µM 13-HpODE (24h) | 3094 | Not specified | Not specified | [4] |
| Poorly-differentiated Caco-2 | 100 µM 13-HpODE (24h) | 6648 | 3345 | 3303 | [10] |
These changes in gene expression affect a wide array of cellular processes, including metabolism, cell cycle regulation, and inflammation.[8]
Effects on Cell Viability and Apoptosis
The impact of 13-HpODE on cell viability is dose-dependent. While high concentrations can be cytotoxic, lower, sub-cytotoxic levels can induce mitogenic changes.[8] In some cancer cell lines, its reduced form, 13-HODE, has been shown to induce apoptosis. For instance, in MCF-7 and MDA-MB-231 breast cancer cells, 13(S)-HODE inhibited cell growth in a dose- and time-dependent manner, with IC50 values of 76.3 µM and 80.23 µM, respectively, after 48 hours.[11]
Role in Signaling Pathways
13-HpODE is a potent modulator of several key intracellular signaling pathways, contributing to its diverse biological effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
13-HpODE is a known activator of PPARs, a family of nuclear receptors that play a critical role in lipid metabolism and inflammation.[10][12] Treatment of Caco-2 cells with 13-HpODE enhances PPAR signaling, leading to the upregulation of genes involved in fatty acid uptake and metabolism, such as CPT1A, PLIN2, and FABP1.[10][13]
Nuclear Factor-κB (NF-κB) Signaling
13-HpODE can activate the NF-κB signaling pathway, a central regulator of inflammation.[5] This activation is mediated through the production of reactive oxygen species and the subsequent activation of protein kinase C (PKC).[5][14] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as vascular cell adhesion molecule-1 (VCAM-1).[5]
Epidermal Growth Factor (EGF) Receptor Signaling
13-HpODE has been shown to augment EGF receptor (EGFR) signaling.[1] It enhances the EGF-dependent phosphorylation of the EGFR and the protein tyrosine phosphatase SHP-2, leading to their increased association.[1] This modulation of EGFR signaling can impact cell growth and proliferation.[15]
Experimental Protocols
Preparation of 13-HpODE
A standard method for preparing 13-HpODE in the laboratory involves the enzymatic oxidation of linoleic acid.[9][10]
-
Substrate Preparation: Prepare a solution of linoleic acid (e.g., 200 µM) in phosphate-buffered saline (PBS).
-
Enzymatic Oxidation: Add soybean lipoxygenase (e.g., 10 units) to the linoleic acid solution.
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Monitoring Formation: Monitor the formation of 13-HpODE spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Quantification: Determine the concentration of the lipid hydroperoxide using a suitable assay, such as the leucomethylene blue (LMB) assay.
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Sterilization and Use: Filter-sterilize the freshly prepared 13-HpODE solution before use in cell culture experiments to minimize contamination.
Cell Culture and Treatment
The Caco-2 human intestinal epithelial cell line is a widely used model to study the effects of 13-HpODE.[8][10]
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Cell Seeding: Seed Caco-2 cells in appropriate culture vessels (e.g., 6-well plates).
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Differentiation: For studies on differentiated intestinal cells, culture the cells for 13-17 days post-confluence.[16]
-
Starvation: Prior to treatment, starve the cells in a serum-free medium for 3 hours.
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Treatment: Treat the cells with the desired concentration of 13-HpODE (e.g., 100 µM) in a serum-free medium for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., PBS).
-
Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., RNA extraction).
RNA Sequencing (RNA-seq) Analysis
RNA-seq is a powerful technique to obtain a global view of the transcriptomic changes induced by 13-HpODE.
-
RNA Extraction: Isolate total RNA from 13-HpODE-treated and control cells using a suitable method (e.g., TRIzol reagent).
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection or rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to 13-HpODE treatment.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify the biological pathways and processes affected by the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the results of RNA-seq and to quantify the expression of specific genes of interest.[8][10]
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into complementary DNA (cDNA).
-
Primer Design: Design and validate primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH).
-
PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), primers, and cDNA.
-
Thermal Cycling: Perform the PCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
13-HpODE is a biologically potent lipid hydroperoxide that plays a significant role in a variety of cellular processes. Its ability to induce oxidative stress and modulate key signaling pathways, such as PPAR and NF-κB, underlies its involvement in both physiological and pathological conditions. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in drug development, facilitating further investigation into the complex biology of 13-HpODE and its potential as a therapeutic target. A deeper understanding of its mechanisms of action will be crucial for developing novel strategies to combat diseases associated with oxidative stress and inflammation.
References
- 1. The linoleic acid metabolite, 13-HpODE augments the phosphorylation of EGF receptor and SHP-2 leading to their increased association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 13(S)-Hpode | C18H32O4 | CID 5280720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. econtent.hogrefe.com [econtent.hogrefe.com]
- 10. Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells | MDPI [mdpi.com]
- 11. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential action of 13-HPODE on PPARα downstream genes in rat Fao and human HepG2 hepatoma cell lines [agris.fao.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Signaling mechanisms of nuclear factor-kappab-mediated activation of inflammatory genes by 13-hydroperoxyoctadecadienoic acid in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epidermal growth factor-stimulated production of esterified 13(S)-hydroxyoctadecadienoic acid is associated with tumor suppressor phenotype in Syrian hamster embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
